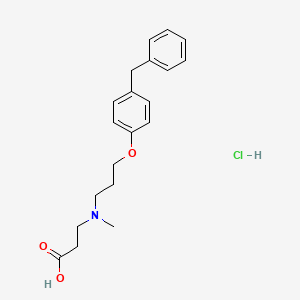

3-(Methyl(3-(4-(phenylmethyl)phenoxy)propyl)amino)propanoic acid

Overview

Description

“3-(Methyl(3-(4-(phenylmethyl)phenoxy)propyl)amino)propanoic acid” is a chemical compound with the molecular formula C20H26ClNO3 . It is also known by other names such as SC-57461A and has a molecular weight of 363.9 g/mol .

Molecular Structure Analysis

The molecular structure of this compound includes a benzylphenoxy group and a propanoic acid group . The InChI and SMILES strings provide a textual representation of the molecule’s structure .Scientific Research Applications

Anti-inflammatory Applications

The tender leaves of Eucommia ulmoides Oliv. have been found to contain phenolic compounds, including variants of propanoic acid, which exhibit anti-inflammatory activities. These compounds have shown inhibitory effects on LPS-induced NO production in macrophage RAW264.7 cells, highlighting their potential in anti-inflammatory research and applications (Ren et al., 2021).

Biomaterial Development

Phloretic acid, a derivative of propanoic acid, has been explored as a renewable building block in the creation of polybenzoxazine, a class of thermosetting resin. This approach showcases the potential of using natural phenolic compounds to enhance the reactivity of molecules towards benzoxazine ring formation, paving the way for sustainable and environmentally-friendly material science applications (Trejo-Machin et al., 2017).

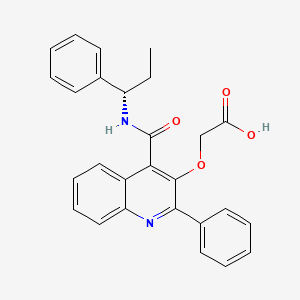

EP3 Receptor Antagonism

Compounds structurally related to 3-(2-Aminocarbonylphenyl)propanoic acid have been identified as potent and selective EP3 receptor antagonists. These compounds exhibit promising in vitro and in vivo potencies, with potential therapeutic applications in conditions where EP3 receptor activity is implicated (Asada et al., 2010).

Enzyme Inhibition for Disease Management

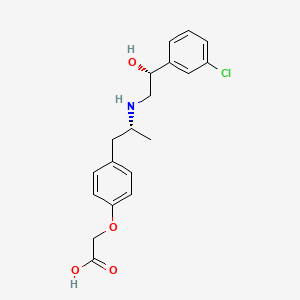

A variant of propanoic acid has been identified as a potent inhibitor of leukotriene A(4) hydrolase, an enzyme involved in the production of the proinflammatory mediator leukotriene B(4). This finding is significant for diseases such as inflammatory bowel disease, psoriasis, rheumatoid arthritis, and asthma, where leukotriene B(4) plays a key role in the pathogenesis (Penning et al., 2002).

Mechanism of Action

Target of Action

The primary target of the compound 3-(Methyl(3-(4-(phenylmethyl)phenoxy)propyl)amino)propanoic acid is the enzyme Leukotriene A4 Hydrolase (LTA4H) . LTA4H is a dual function enzyme essential for the conversion of Leukotriene A4 (LTA4) to Leukotriene B4 (LTB4) and also possesses an aminopeptidase activity .

Mode of Action

This compound acts as a potent competitive inhibitor of LTA4H . It inhibits the enzyme at nanomolar concentrations when either LTA4 (epoxide hydrolase, Ki = 23 nM) or peptide substrates (aminopeptidase, Ki = 27 nM) are used .

Biochemical Pathways

The compound affects the leukotriene pathway by inhibiting the production of LTB4, an inflammatory mediator . By inhibiting LTA4H, the rate-limiting step for LTB4 production, the compound interferes with the production of LTB4 .

Pharmacokinetics

The compound exhibits good cell penetration, as indicated by the IC50 of 49 nM for calcium ionophore-induced LTB4 production in human whole blood . It also demonstrates oral activity, with ED50 values at 1.0 and 3.0 h of 0.2 and 0.8 mg/kg, respectively, for inhibiting mouse ex vivo calcium ionophore-stimulated blood LTB4 production .

Result of Action

The inhibition of LTB4 production by this compound can lead to a decrease in inflammation, as LTB4 is an inflammatory mediator implicated in various diseases, including inflammatory bowel disease and psoriasis .

Action Environment

The action of this compound can be influenced by environmental factors such as the presence of calcium ionophores, which induce LTB4 production . The compound’s action, efficacy, and stability may also be affected by other factors, but more research is needed to fully understand these influences.

properties

IUPAC Name |

3-[3-(4-benzylphenoxy)propyl-methylamino]propanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25NO3.ClH/c1-21(14-12-20(22)23)13-5-15-24-19-10-8-18(9-11-19)16-17-6-3-2-4-7-17;/h2-4,6-11H,5,12-16H2,1H3,(H,22,23);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBBJJLDNKNNWFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCCOC1=CC=C(C=C1)CC2=CC=CC=C2)CCC(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801018101 | |

| Record name | 3-(Methyl(3-(4-(phenylmethyl)phenoxy)propyl)amino)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801018101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

363.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

423169-68-0 | |

| Record name | SC 57461 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0423169680 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(Methyl(3-(4-(phenylmethyl)phenoxy)propyl)amino)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801018101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Methyl-N-[3-[4-(phenylmethyl)phenoxy]propyl Beta-alanine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

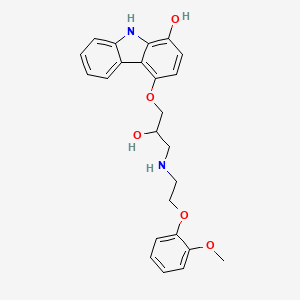

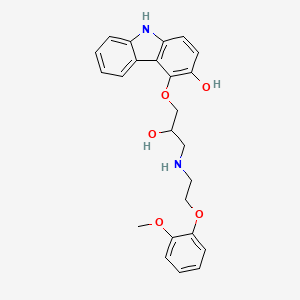

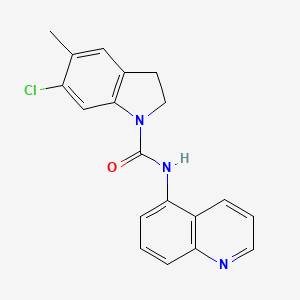

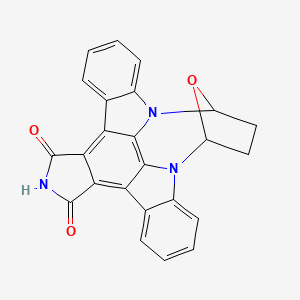

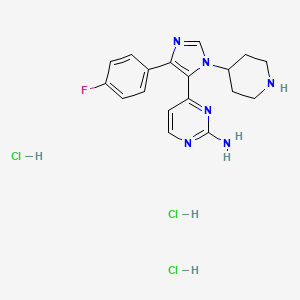

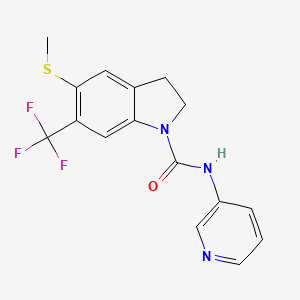

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3R,5S)-rel-5-[6-(2,4-Dichlorophenyl)hexyl]tetrahydro-3-hydroxy-2-oxo-3-furanaceticacid](/img/structure/B1680794.png)

![But-2-ynyl 4-amino-7-hydroxy-2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-b]pyridine-3-carboxylate](/img/structure/B1680795.png)

![3-methyl-2-phenyl-N-[(1S)-1-phenylpropyl]quinoline-4-carboxamide](/img/structure/B1680810.png)

![2-[[2-[2-butyl-4-[(E)-3-hydroxy-2-[(6-methoxy-1,3-benzodioxol-5-yl)methyl]-3-oxoprop-1-enyl]pyrazol-3-yl]-5-methoxyphenoxy]methyl]benzoic acid](/img/structure/B1680813.png)

![(1'-ethyl-6,7-dihydro-5H-spiro[furo[2,3-f]indole-3,4'-piperidin]-5-yl)[2'-methyl-4'-(5-methyl-1,3,4-oxadiazol-2-yl)biphenyl-4-yl]methanone](/img/structure/B1680816.png)